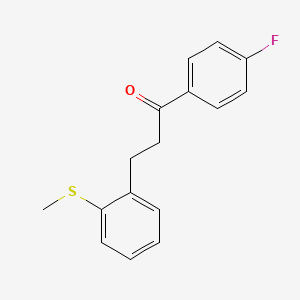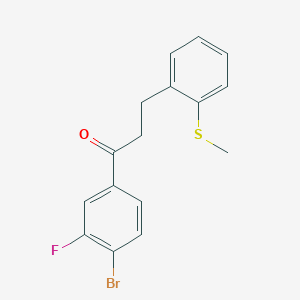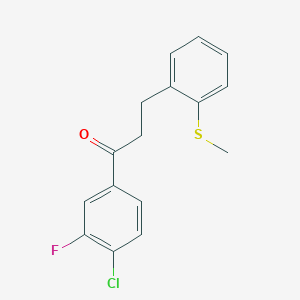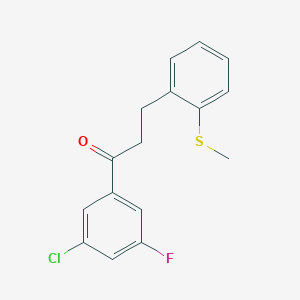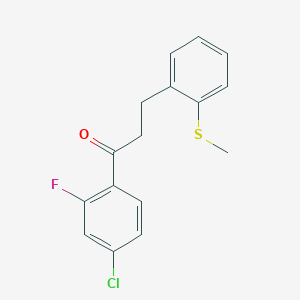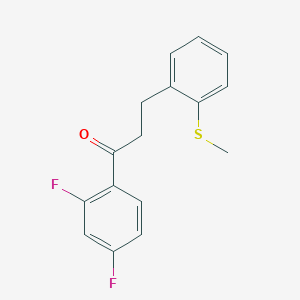
3'-Cloro-4'-fluoro-3-(3-fluorofenil)propiofenona
Descripción general
Descripción
3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone: is an organic compound with the molecular formula C15H11ClF2O It is a derivative of propiophenone, characterized by the presence of chloro and fluoro substituents on the phenyl rings
Aplicaciones Científicas De Investigación
Chemistry: 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It helps in understanding the interactions of such compounds with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with improved therapeutic properties.
Industry: In the industrial sector, 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s possible that it interacts with its targets in a manner similar to other structurally related compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Análisis Bioquímico
Biochemical Properties
3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction . Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and safety. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to significant changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold effects, where specific dosages result in significant biological responses . Toxic effects at high doses include hepatotoxicity and neurotoxicity .
Metabolic Pathways
3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites . The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites .
Transport and Distribution
The transport and distribution of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into cells via organic anion transporters and distributed to various tissues, including the liver and brain .
Subcellular Localization
The subcellular localization of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 3-fluorobenzoyl chloride and 3-chloro-4-fluorobenzene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.
Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)benzoic acid.
Reduction: Formation of 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- 3-Chloro-4’-fluoropropiophenone
- 3-Chloro-4-fluorophenylpiperazine
- 3-Chloro-4-fluorophenol
Comparison:
- 3-Chloro-4’-fluoropropiophenone: Similar in structure but lacks the additional fluoro substituent on the phenyl ring. It has different reactivity and applications.
- 3-Chloro-4-fluorophenylpiperazine: A psychoactive drug with different pharmacological properties and applications.
- 3-Chloro-4-fluorophenol: Used in the synthesis of flavone and xanthone derivatives, with distinct chemical properties and applications.
Uniqueness: 3’-Chloro-4’-fluoro-3-(3-fluorophenyl)propiophenone is unique due to the presence of multiple halogen substituents, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-13-9-11(5-6-14(13)18)15(19)7-4-10-2-1-3-12(17)8-10/h1-3,5-6,8-9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVZMNXHPGDDJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644537 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-29-8 | |
| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





